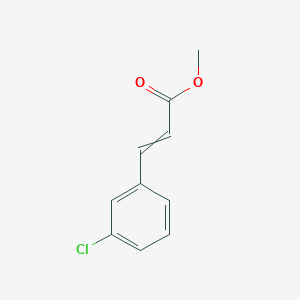

Methyl (E)-3-(3-chlorophenyl)acrylate

Descripción

BenchChem offers high-quality Methyl (E)-3-(3-chlorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (E)-3-(3-chlorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(3-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCTYRQOMYMCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of Methyl (E)-3-(3-chlorophenyl)acrylate

[1][2][3]

Executive Summary

Methyl (E)-3-(3-chlorophenyl)acrylate (CAS: 24583-84-4), also known as methyl 3-chlorocinnamate, is a specialized

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

The meta-positioning of the chlorine atom introduces an inductive electron-withdrawing effect without the direct resonance conjugation seen in para-isomers. This subtle electronic modulation makes the acrylate moiety a distinct Michael acceptor, often resulting in different reaction kinetics and physical states (typically a liquid or low-melting solid) compared to the solid para-isomer.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl (2E)-3-(3-chlorophenyl)prop-2-enoate |

| Common Synonyms | Methyl 3-chlorocinnamate; m-Chlorocinnamic acid methyl ester |

| CAS Number | 24583-84-4 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| SMILES | COC(=O)/C=C/c1cccc(Cl)c1 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in water |

| Boiling Point | ~260–265 °C (Predicted); Distillable under high vacuum |

Synthetic Methodologies

Two primary routes are established for the synthesis of methyl (E)-3-(3-chlorophenyl)acrylate: the modern Palladium-catalyzed Heck reaction (Method A) and the classical Knoevenagel condensation (Method B).

Method A: Palladium-Catalyzed Heck Coupling (Preferred)

This method is favored for its atom economy and the availability of starting materials. It involves the coupling of 3-chloroiodobenzene with methyl acrylate.

-

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and

-hydride elimination. -

Stereoselectivity: The reaction is highly stereoselective for the (E)-isomer due to the thermodynamic stability of the trans-alkene intermediate during elimination.

Experimental Protocol (Heck Coupling)

-

Reagents: 3-Chloroiodobenzene (1.0 equiv), Methyl acrylate (1.2 equiv), Pd(OAc)₂ (1-2 mol%), Et₃N (2.0 equiv).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Charge a reaction vessel with aryl halide, acrylate, and base under inert atmosphere (N₂).

-

Add the Pd catalyst.

-

Heat to 80–100 °C for 4–12 hours.

-

Monitor consumption of aryl halide via TLC or GC-MS.

-

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and purify via flash column chromatography (Hexanes/EtOAc).

Method B: Knoevenagel Condensation (Classical)

Useful when the aldehyde precursor is more accessible than the aryl halide.

-

Reaction: 3-Chlorobenzaldehyde + Malonic acid

3-Chlorocinnamic acid

Visualization: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle for the Heck coupling of 3-chloroiodobenzene and methyl acrylate to form the target ester.

Reactivity & Transformations[13]

The chemical utility of Methyl (E)-3-(3-chlorophenyl)acrylate stems from its dual functionality: the electrophilic

Michael Addition (Conjugate Addition)

The electron-withdrawing ester group activates the

-

Nucleophiles: Thiols (bioconjugation), Amines (aza-Michael), and Enolates.

-

Application: Synthesis of

-amino acids and peptidomimetics.

Selective Reduction

-

To Allylic Alcohol: DIBAL-H reduction at -78 °C yields (E)-3-(3-chlorophenyl)prop-2-en-1-ol.

-

To Saturated Ester: Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to Methyl 3-(3-chlorophenyl)propanoate. Note: Care must be taken to avoid hydrodehalogenation (loss of Cl) by controlling catalyst loading or using PtO₂.

Cross-Coupling (Aryl Chloride)

While the acrylate moiety is reactive, the meta-chlorine atom allows for orthogonal functionalization via Buchwald-Hartwig amination or Suzuki coupling, provided the catalytic system is tuned (e.g., using bulky phosphine ligands like XPhos) to activate the aryl chloride bond.

Visualization: Reactivity Flowchart

Caption: Key synthetic transformations accessible from the target scaffold.

Applications in Drug Development

Medicinal Chemistry

The 3-chlorocinnamate scaffold is a privileged structure in medicinal chemistry. The meta-chloro substituent often improves metabolic stability (blocking metabolic oxidation at that position) and enhances lipophilicity (LogP ~2.9), facilitating membrane permeability.

-

Enzyme Inhibition: Derivatives of this ester serve as precursors for inhibitors of 14

-demethylase (antifungal activity) [1]. -

Building Block: Used in the synthesis of quinolone antibiotics and various heterocyclic cores via cyclization reactions.

Agrochemicals

The compound acts as an intermediate for strobilurin-analog fungicides, where the acrylate geometry is critical for binding to the Qo site of the cytochrome bc1 complex.

Safety & Handling Protocol

Hazard Classification:

Handling Procedures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or open vessels must be conducted in a certified chemical fume hood.

-

Storage: Store in a cool (2–8 °C), dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or slow polymerization.

References

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed Central. Comparison of chloro-substituted cinnamic esters in antifungal applications. Available at: [Link]

-

Heck Reaction Mechanism and Protocols. Organic Chemistry Portal. General methodologies for acrylate coupling. Available at: [Link]

Molecular Architecture & Stereochemical Analysis of Methyl (E)-3-(3-chlorophenyl)acrylate

Part 1: Introduction & Molecular Identity

Methyl (E)-3-(3-chlorophenyl)acrylate (also known as Methyl 3-chlorocinnamate) is a pivotal intermediate in medicinal chemistry, serving as a Michael acceptor scaffold for the synthesis of bioactive heterocycles, including pyrazolines and benzothiazepines. Its structural integrity relies on the trans (E) arrangement of the alkene, which dictates its reactivity profile and binding affinity in structure-activity relationship (SAR) studies.

Core Identity Matrix

| Parameter | Detail |

| IUPAC Name | Methyl (2E)-3-(3-chlorophenyl)prop-2-enoate |

| Common Name | Methyl 3-chlorocinnamate |

| CAS Number | 24583-84-4 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Physical State | Low-melting solid or colorless oil (dependent on purity/temperature) |

| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO; Insoluble in water |

Part 2: Stereochemistry & Molecular Geometry

The biological and chemical utility of this molecule is defined by its stereochemistry. The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric minimization between the phenyl ring and the ester group.

Geometric Isomerism (E vs Z)

The double bond restricts rotation, creating two distinct stereoisomers.

-

E-Isomer (Trans): The bulky 3-chlorophenyl group and the methoxycarbonyl group are on opposite sides. This minimizes steric strain and allows for an extended

-conjugated system, making it the stable product of thermodynamic control. -

Z-Isomer (Cis): The groups are on the same side, causing significant steric clash between the phenyl ring protons and the ester oxygen. This isomer is generally labile and isomerizes to the E-form under light or heat.

Electronic Effects of the 3-Chloro Substituent

The chlorine atom at the meta position exerts a unique electronic influence compared to para or ortho analogs:

-

Inductive Effect (-I): Chlorine is electronegative, withdrawing electron density from the benzene ring through the sigma bond framework.

-

Resonance Effect (+M): While halogens can donate electrons via resonance, this effect is negligible at the meta position regarding the alkene.

-

Net Result: The 3-chloro group effectively lowers the electron density of the aromatic ring and the conjugated alkene, increasing the electrophilicity of the

-carbon. This makes the molecule a more potent Michael acceptor than unsubstituted methyl cinnamate.

Conformational Analysis (s-cis vs s-trans)

The ester group itself can rotate around the C(carbonyl)-C(alkene) single bond.

-

s-trans conformation: The carbonyl oxygen is trans to the alkene double bond. This is typically the lower energy conformer as it minimizes dipole repulsion.

Part 3: Synthesis & Stereocontrol

To ensure high stereochemical purity (>98% E-isomer), specific synthetic protocols must be employed.

Diagram 1: Synthesis Pathways & Stereoselectivity

Caption: Dual synthetic pathways favoring the thermodynamic E-isomer via steric minimization in the transition state.

Experimental Protocol: Modified Fischer Esterification

While the Heck reaction is modern, the Fischer Esterification of commercially available 3-chlorocinnamic acid is the most robust, scalable, and atom-economical method for laboratories.

Reagents:

-

(E)-3-Chlorocinnamic acid (10.0 mmol)

-

Methanol (anhydrous, 20 mL)

-

Sulfuric acid (H₂SO₄, conc., 0.5 mL) or Thionyl Chloride (SOCl₂, 1.2 eq)

Step-by-Step Methodology:

-

Activation: In a dry 50 mL round-bottom flask, dissolve 1.83 g of (E)-3-chlorocinnamic acid in 20 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise with stirring. (Alternatively, cool to 0°C and add SOCl₂ dropwise for kinetic activation).

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (R_f ~0.1) should disappear, replaced by the ester spot (R_f ~0.6).

-

Workup: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure. Pour the residue into 50 mL ice-water.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and evaporate. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography to yield the pure methyl ester.

Part 4: Characterization & Validation

Trustworthiness in chemical identity relies on self-validating spectral data. The coupling constant (

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| Vinyl H (alpha) | 6.44 ppm | Doublet (d) | 16.0 Hz | Definitive for E-isomer |

| Vinyl H (beta) | 7.63 ppm | Doublet (d) | 16.0 Hz | Confirms trans geometry |

| Aromatic H (2) | 7.52 ppm | Singlet (s) | - | Isolated proton between Cl and alkene |

| Aromatic H (4,5,6) | 7.30–7.40 ppm | Multiplet (m) | - | Remaining aromatic protons |

| Methoxy (-OCH₃) | 3.81 ppm | Singlet (s) | - | Methyl ester group |

Note: A

Infrared (IR) Spectroscopy[3]

-

C=O Stretch: Strong band at 1715–1725 cm⁻¹ (Conjugated ester).

-

C=C Stretch: Medium band at 1635 cm⁻¹ .

-

C-Cl Stretch: Distinctive bands in the fingerprint region (600–800 cm⁻¹ ).

Diagram 2: Logic Flow for Stereochemical Validation

Caption: Decision matrix for validating stereochemical purity using NMR coupling constants.

Part 5: Applications in Drug Development[4]

Methyl (E)-3-(3-chlorophenyl)acrylate is not just a final product but a high-value "warhead" in drug design.

-

Covalent Inhibitors: The

-unsaturated ester functionality acts as a Michael acceptor, capable of covalently modifying cysteine residues in target proteins (e.g., kinases or proteases). The 3-chloro group tunes the reactivity, preventing non-specific toxicity while maintaining potency. -

Heterocycle Synthesis:

-

Pyrazolines: Reaction with hydrazine derivatives yields pyrazolines, known for anti-inflammatory and antidepressant activity.

-

Benzothiazepines: Condensation with 2-aminothiophenol yields benzothiazepines, a scaffold found in calcium channel blockers (e.g., Diltiazem analogs).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063366, (E)-Methyl 3-(2-chlorophenyl)acrylate. (Note: General reference for the class of chlorocinnamates). Retrieved from [Link]

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants: Alkenes. University of Wisconsin-Madison. (Authoritative source for J-coupling ranges). Retrieved from [Link]

-

Royal Society of Chemistry (2012). Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction - Supplementary Information. (NMR data verification for chloro-substituted cinnamates). Retrieved from [Link]

The Evolving Landscape of Halogenated Cinnamic Acid Esters: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues, with halogenated organic compounds emerging as a particularly fruitful area of exploration. The strategic introduction of halogen atoms onto a parent scaffold can dramatically alter its physicochemical properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. Within this context, cinnamic acid and its derivatives present a versatile and promising framework. Naturally occurring and readily modified, the cinnamic acid backbone has been the subject of intense investigation. This technical guide provides an in-depth exploration of the biological potential of halogenated cinnamic acid esters, offering a synthesis of current research, mechanistic insights, and practical experimental protocols for their evaluation.

Section 1: Introduction to Cinnamic Acid and the Rationale for Halogenation

The Cinnamic Acid Scaffold

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, is a naturally occurring aromatic fatty acid found in a variety of plants.[1][2][3][4][5] It serves as a central intermediate in the biosynthesis of a vast array of natural products, including flavonoids, lignins, and coumarins. The basic structure, featuring a phenyl group attached to an acrylic acid moiety, provides a unique combination of lipophilic and hydrophilic characteristics. Cinnamic acid and its non-halogenated derivatives have long been recognized for a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][5]

The Halogenation Strategy

Halogenation is a powerful and widely employed strategy in medicinal chemistry to optimize lead compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) can profoundly influence a molecule's biological activity through several mechanisms:

-

Increased Lipophilicity: Halogens, particularly chlorine and bromine, can significantly increase the lipophilicity of a molecule.[6] This enhanced fat-solubility can facilitate passage through biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, leading to improved bioavailability and efficacy.

-

Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, influencing its ability to interact with biological targets. This can modulate binding affinities for enzymes and receptors.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

-

Conformational Control: The size of the halogen atom can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.

The strategic placement of halogens on the cinnamic acid scaffold has proven to be a highly effective approach for enhancing its inherent biological activities.[6][7]

Scope of this Guide

This guide will provide a comprehensive overview of the current state of research into the biological activities of halogenated cinnamic acid esters. We will delve into their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, with a focus on structure-activity relationships and the underlying mechanisms of action. Furthermore, this guide will equip researchers with detailed, step-by-step protocols for the in vitro evaluation of these compounds.

Section 2: Antimicrobial Activity of Halogenated Cinnamic Acid Esters

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Halogenated cinnamic acid esters have demonstrated significant potential in this area.

Antibacterial Potential

Systematic studies have revealed that halogenation can significantly enhance the antibacterial properties of cinnamic acid derivatives.[6] This is often attributed to the increased lipophilicity facilitating membrane translocation. The efficacy of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria.[8][9]

| Compound | Halogen & Position | Test Organism | MIC (µg/mL) |

| 4-chlorocinnamic acid | 4-Cl | E. coli | 708 |

| 4-chlorocinnamic acid | 4-Cl | B. subtilis | 708 |

| Halogenated Cinnamanilides | Various | S. aureus | < 0.2 |

| Halogenated Cinnamanilides | Various | E. faecalis | < 4 |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected halogenated cinnamic acid derivatives against various bacterial strains.[2][8]

The proposed mechanisms of antibacterial action include the disruption of the bacterial cell membrane integrity and the inhibition of essential enzymes. The presence of the α,β-unsaturated carbonyl system also allows these molecules to act as Michael acceptors, potentially reacting with nucleophilic residues in key bacterial proteins.

Antifungal Properties

Halogenated cinnamic acid esters have also shown promise as antifungal agents, with activity against both plant pathogenic fungi and human opportunistic pathogens.[1][10] The addition of a halogen to the double bond of cinnamic acid has been shown to cause a remarkable increase in antifungal activity.[1]

| Compound | Modification | Test Organism | MIC (µM) |

| Cinnamic acid | - | A. niger | 2.04 |

| Halogenated derivative | Halogen on double bond | A. niger | 0.89 |

| Cinnamic acid | - | C. albicans | 2.04 |

| Halogenated derivative | Halogen on double bond | C. albicans | 0.79 |

Table 2: Antifungal activity of a halogenated cinnamic acid derivative compared to the parent compound.[1]

Section 3: Anticancer Activity and Mechanistic Insights

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Halogenated cinnamic acid esters have emerged as a promising class of compounds with potent cytotoxic activity against a variety of cancer cell lines.[6]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the dose-dependent cytotoxic effects of halogenated cinnamic acid esters on cancer cells. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar range, indicating significant potency.

| Compound | Halogen & Position | Cancer Cell Line | IC50 (µM) |

| Brominated 2-quinolone hybrid | 3,5-Br | HepG2 (Liver) | 4.05 |

| Brominated 2-quinolone hybrid | 3,5-Br | HCT-116 (Colon) | 1.89 |

| 4-bromo-5-phenylpenta-2,4-dienoic acid | 4-Br | MDA-MB-231 (Breast) | Notable activity |

Table 3: IC50 values of selected halogenated cinnamic acid derivatives against various cancer cell lines.[11][12]

The structure-activity relationship studies have revealed that the presence and position of the halogen atom, as well as the nature of the ester group, play a crucial role in determining the anticancer activity.[3][11]

Elucidation of Anticancer Mechanisms

The anticancer activity of halogenated cinnamic acid esters is often multi-faceted, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and death.

-

Induction of Apoptosis: A primary mechanism of action is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase cascades and the modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, typically at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation.[9][11][13]

-

Inhibition of Signaling Pathways: Halogenated cinnamic acid derivatives can interfere with crucial signaling pathways that are often dysregulated in cancer, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[1][10][14][15] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with cysteine residues in key signaling proteins and inhibiting their function.[11][16]

A simplified diagram of potential anticancer mechanisms of halogenated cinnamic acid esters.

Section 4: Antioxidant and Anti-inflammatory Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Radical Scavenging and Antioxidant Capacity

The antioxidant potential of cinnamic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While halogenation itself does not directly contribute to radical scavenging, it can modulate the electronic properties of the molecule and influence its overall antioxidant capacity.[6]

| Compound | Modification | DPPH IC50 (µg/mL) |

| Cinnamic Acid Derivative | 4-OH | Potent |

| Halogenated Analog | 4-Cl | Moderate |

Table 4: Comparative antioxidant activity (DPPH radical scavenging) of a hydroxylated versus a chlorinated cinnamic acid derivative. The hydroxyl group is the primary driver of antioxidant activity in this assay.[6]

Anti-inflammatory Effects

Halogenated cinnamic acid esters have demonstrated anti-inflammatory properties, likely through the inhibition of key inflammatory mediators and signaling pathways.[15][17][18] Some derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.[15]

Section 5: Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated cinnamic acid esters is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

Influence of the Halogen Substituent

-

Type of Halogen: The nature of the halogen atom can significantly impact activity. For instance, in some studies, bromo-substituted compounds have shown greater anticancer activity than their chloro- or fluoro-counterparts.[11]

-

Position of Halogen: The position of the halogen on the phenyl ring is critical. Para-substitution is often associated with enhanced antibacterial activity compared to ortho- or meta-substitution.[3] Conversely, for phytotoxicity, meta-substitution has been shown to be more effective than para-substitution.[7]

Role of the Ester Group

Modification of the alcohol moiety of the ester provides another avenue for modulating biological activity. Increasing the lipophilicity of the ester group can, in some cases, lead to enhanced antimicrobial activity due to improved membrane penetration.[10][19]

Key structure-activity relationships for halogenated cinnamic acid esters.

Section 6: Experimental Protocols for Biological Evaluation

To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][11][18][20][21]

Materials:

-

96-well sterile microtiter plates

-

Test compound (halogenated cinnamic acid ester) stock solution

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain(s) of interest

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well "mother" plate to achieve a range of concentrations.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.

-

Plate Inoculation: a. Transfer 50 µL of each compound dilution from the "mother" plate to the corresponding wells of the test plate. b. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: a. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][17][22]

Materials:

-

96-well sterile plates

-

Target cancer cell line

-

Complete culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare a series of dilutions of the test compound in complete culture medium from the stock solution. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and wells with cells treated with the vehicle solvent (control). c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][4][7][12][19]

Materials:

-

96-well microtiter plate

-

Test compound stock solution

-

DPPH solution (e.g., 0.2 mM in methanol)

-

Methanol

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a series of dilutions of the test compound in methanol.

-

Assay Procedure: a. Add 100 µL of each compound dilution to the wells of the microtiter plate. b. Add 100 µL of the DPPH solution to each well. c. Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution. d. Include blank wells for each compound concentration containing 100 µL of the compound dilution and 100 µL of methanol.

-

Incubation and Measurement: a. Incubate the plate in the dark at room temperature for 30 minutes. b. Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Section 7: Future Perspectives and Conclusion

Emerging Opportunities

The research landscape for halogenated cinnamic acid esters is ripe with opportunity. The versatility of the cinnamic acid scaffold, combined with the tunable properties afforded by halogenation, provides a vast chemical space for exploration. Future research should focus on:

-

In Vivo Studies: While in vitro data is promising, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicology of these compounds in animal models.

-

Target Identification: Elucidating the specific molecular targets of the most potent compounds will be crucial for understanding their mechanisms of action and for guiding further optimization.

-

Synergistic Combinations: Investigating the potential of these compounds to act synergistically with existing drugs could lead to more effective combination therapies with reduced side effects.

Challenges and a Look Ahead

Despite the significant potential, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated. Furthermore, the development of scalable and cost-effective synthetic routes is necessary for the translation of these compounds from the laboratory to the clinic. A continued interdisciplinary approach, combining synthetic chemistry, molecular biology, and pharmacology, will be essential to unlock the full therapeutic potential of halogenated cinnamic acid esters.

Concluding Remarks

Halogenated cinnamic acid esters represent a compelling and dynamic area of research in drug discovery. Their broad spectrum of biological activities, coupled with their synthetic tractability, positions them as promising candidates for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

-

Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. (2025, November 11). MDPI. Retrieved February 13, 2024, from [Link]

-

Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (n.d.). AIP Publishing. Retrieved February 13, 2024, from [Link]

-

Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. (2023, February 4). PMC. Retrieved February 13, 2024, from [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI. Retrieved February 13, 2024, from [Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023, February 17). MDPI. Retrieved February 13, 2024, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

-

Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris. (2022, October 26). MDPI. Retrieved February 13, 2024, from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved February 13, 2024, from [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved February 13, 2024, from [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 13, 2024, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 13, 2024, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved February 13, 2024, from [Link]

-

The role and mechanism of cinnamaldehyde in cancer. (n.d.). PMC - NIH. Retrieved February 13, 2024, from [Link]

-

Two-fold Broth Microdilution Method for Determination of MIC. (2012, January 15). KIT - IBG. Retrieved February 13, 2024, from [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2016, January 27). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. (2015, April 16). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (2013, May 23). PMC - NIH. Retrieved February 13, 2024, from [Link]

-

Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of Leukaemia cells. (2025, August 7). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Chlorogenic Acid and Cinnamaldehyde in Combination Inhibit Metastatic Traits and Induce Apoptosis via Akt Downregulation in Breast Cancer Cells. (2024, June 11). MDPI. Retrieved February 13, 2024, from [Link]

-

Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017, April 19). NIH. Retrieved February 13, 2024, from [Link]

-

Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012, July 15). PubMed. Retrieved February 13, 2024, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. scielo.br [scielo.br]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. alliedacademies.org [alliedacademies.org]

- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. microbeonline.com [microbeonline.com]

- 20. ibg.kit.edu [ibg.kit.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate via Horner-Wadsworth-Emons Reaction: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate, a valuable α,β-unsaturated ester intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction

α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of these compounds with high stereochemical control is therefore a critical objective in organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior modification of the Wittig reaction for preparing such molecules, particularly with a strong preference for the thermodynamically favored (E)-isomer.[1][2]

Key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate-stabilized carbanions compared to Wittig reagents, and the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies product purification.[1][3][4] This protocol focuses on the reaction between trimethyl phosphonoacetate and 3-chlorobenzaldehyde to yield Methyl (E)-3-(3-chlorophenyl)acrylate, a compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway. The key steps are:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester (trimethyl phosphonoacetate) by a suitable base, such as sodium methoxide, to form a resonance-stabilized phosphonate carbanion.[1][6]

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3-chlorobenzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1][7]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[7][8]

-

Elimination: The oxaphosphetane intermediate then collapses, leading to the formation of the alkene product and a water-soluble dialkyl phosphate salt. The formation of the strong phosphorus-oxygen double bond is a significant driving force for this elimination step.[9]

The pronounced (E)-stereoselectivity of the HWE reaction is a key feature. This is generally attributed to steric factors in the transition state leading to the oxaphosphetane intermediate. The thermodynamically more stable arrangement, where the bulky substituents on the developing double bond are positioned anti to each other, is favored, resulting in the predominant formation of the (E)-alkene.[2][3][7]

Reaction Pathway Visualization

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Experimental Protocol

This protocol details the synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10.0 |

| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | 1.82 g | 10.0 |

| Sodium Methoxide | CH₃ONa | 54.02 | 0.54 g | 10.0 |

| Anhydrous Methanol | CH₃OH | 32.04 | 20 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated aq. NaCl | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (20 mL) and sodium methoxide (0.54 g, 10.0 mmol).[10] Stir the mixture at room temperature until the sodium methoxide is completely dissolved.

-

Formation of the Ylide: Cool the solution to 0 °C using an ice bath. Slowly add trimethyl phosphonoacetate (1.82 g, 10.0 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Aldehyde Addition: In a separate beaker, dissolve 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl (E)-3-(3-chlorophenyl)acrylate.

Characterization Data

The identity and purity of the synthesized Methyl (E)-3-(3-chlorophenyl)acrylate can be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons with a large coupling constant (~16 Hz) indicative of the (E)-isomer, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons (including the carbon attached to chlorine), and the methyl ester carbon. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₉ClO₂ (196.63 g/mol ).[5][11] |

| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and C-H stretches of the aromatic ring. |

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Sodium methoxide is a corrosive and moisture-sensitive solid.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane and methanol are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

-

3-Chlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure all reagents are anhydrous and consider extending the reaction time.

-

Formation of (Z)-isomer: While the HWE reaction strongly favors the (E)-isomer, the use of different bases or solvents can sometimes influence the stereoselectivity.[3] Sticking to the prescribed conditions should minimize the formation of the (Z)-isomer.

-

Difficult Purification: The water-soluble nature of the phosphate byproduct is a key advantage.[4] Thorough aqueous extraction is crucial for its removal. If purification by column chromatography is challenging, recrystallization may be an alternative.

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly effective and reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters. The protocol described provides a clear and detailed procedure for the preparation of Methyl (E)-3-(3-chlorophenyl)acrylate, a valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers can successfully synthesize this and analogous compounds in high yield and purity.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed, 11674691. [Link]

-

Wikipedia. Triethyl phosphonoacetate. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

Shearouse, W. C., Korte, C. M., & Mack, J. (2011). A two-step ball milling method synthesizes and purifies α,β-unsaturated esters. Green Chemistry, 13(3), 598-601. [Link]

-

Paparella, A. N., Stallone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2021). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Royal Society of Chemistry. [Link]

-

Organic Syntheses. Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]

-

University of California, Irvine. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

-

Wikipedia. Sodium methoxide. [Link]

-

National Center for Biotechnology Information. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PubMed Central. [Link]

-

Sciencemadness.org. Sodium Methoxide. [Link]

-

Beilstein Journals. Additional experimental data. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. [Link]

-

ResearchGate. Efficient Synthesis of Acrylates Bearing an Aryl or Heteroaryl Moiety: One-Pot Method from Aromatics and Heteroaromatics Using Formylation and the Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

-

PubChem. (E)-Methyl 3-(2-chlorophenyl)acrylate. [Link]

-

Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole. [Link]

-

MySkinRecipes. (E)-Methyl 3-(3-Chlorophenyl)Acrylate. [Link]

-

Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]

-

Semantic Scholar. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-Unsaturated Methyl Esters. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (E)-Methyl 3-(3-Chlorophenyl)Acrylate [myskinrecipes.com]

- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 10. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 11. (E)-Methyl 3-(2-chlorophenyl)acrylate | C10H9ClO2 | CID 11063366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Selective Reduction of Methyl (E)-3-(3-chlorophenyl)acrylate to (E)-3-(3-chlorophenyl)prop-2-en-1-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the selective reduction of the α,β-unsaturated ester, Methyl (E)-3-(3-chlorophenyl)acrylate, to its corresponding allylic alcohol, (E)-3-(3-chlorophenyl)prop-2-en-1-ol. The synthesis of allylic alcohols is a pivotal transformation in organic chemistry, yielding versatile intermediates for the synthesis of natural products, pharmaceuticals, and other complex molecules.[1] This document will delve into the mechanistic intricacies of the reduction, present a detailed, step-by-step protocol using Diisobutylaluminum Hydride (DIBAL-H), and offer insights into reaction optimization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Challenge of Selective 1,2-Reduction

The reduction of α,β-unsaturated carbonyl compounds presents a significant challenge in regioselectivity. The presence of two electrophilic centers, the carbonyl carbon (C1) and the β-carbon (C3), allows for two potential modes of hydride attack: a 1,2-addition across the carbonyl group to yield the allylic alcohol, or a 1,4-conjugate addition (Michael addition) leading to the saturated carbonyl compound, which may be further reduced.

For α,β-unsaturated esters, achieving selective 1,2-reduction to the allylic alcohol requires a careful choice of reducing agent and reaction conditions to prevent both 1,4-addition and over-reduction to the saturated alcohol. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce α,β-unsaturated esters to allylic alcohols, the reactions can be difficult to control and may lead to a mixture of products.[2]

This guide focuses on the use of Diisobutylaluminum Hydride (DIBAL-H), a versatile and selective reducing agent, for the targeted synthesis of (E)-3-(3-chlorophenyl)prop-2-en-1-ol.

Mechanistic Rationale: DIBAL-H in Selective Ester Reduction

DIBAL-H is a sterically hindered and electrophilic reducing agent, which contributes to its unique reactivity.[3] The mechanism of ester reduction with DIBAL-H involves a two-step process:

-

Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid and coordinates to the Lewis basic carbonyl oxygen of the ester.[4][5] This coordination activates the carbonyl group, increasing its electrophilicity.

-

Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum to the activated carbonyl carbon, forming a stable tetrahedral intermediate.[4][6]

Critically, the fate of this tetrahedral intermediate is temperature-dependent. At low temperatures (typically -78 °C), this intermediate is stable.[7] Upon aqueous workup, it hydrolyzes to form an aldehyde. However, when the reaction is conducted at higher temperatures or with an excess of DIBAL-H, the intermediate can collapse to an aldehyde which is then rapidly reduced by another equivalent of DIBAL-H to the corresponding alcohol.[2][4] For the selective reduction of α,β-unsaturated esters to allylic alcohols, using an excess of DIBAL-H and allowing the reaction to warm from a low temperature is a common strategy.[2][4]

Recommended Protocol: DIBAL-H Reduction of Methyl (E)-3-(3-chlorophenyl)acrylate

This protocol is designed for the selective conversion of the starting ester to the desired allylic alcohol. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Methyl (E)-3-(3-chlorophenyl)acrylate

-

Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methanol

-

Rochelle's salt (Potassium sodium tartrate) solution (aqueous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Flame-dried, round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

Caption: Experimental workflow for the DIBAL-H reduction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Methyl (E)-3-(3-chlorophenyl)acrylate (1.0 eq.) and anhydrous dichloromethane (or THF) to make a 0.1 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add a solution of DIBAL-H (2.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to 0 °C and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: At 0 °C, slowly and carefully quench the reaction by the dropwise addition of methanol to consume excess DIBAL-H.[8]

-

Workup: Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-3-(3-chlorophenyl)prop-2-en-1-ol.

Data Presentation and Expected Outcomes

| Parameter | Recommended Condition | Rationale |

| Temperature | -78 °C to 0 °C | Initial low temperature controls the initial addition; warming allows for the reduction of the intermediate aldehyde. |

| DIBAL-H Stoichiometry | 2.2 equivalents | An excess is required to ensure the reduction of the intermediate aldehyde to the alcohol.[4] |

| Solvent | Anhydrous DCM or THF | Aprotic solvents are necessary for the stability of the hydride reagent. |

| Quenching Agent | Methanol, followed by Rochelle's salt | Methanol safely neutralizes excess DIBAL-H; Rochelle's salt chelates aluminum salts, aiding in the workup.[8] |

| Expected Yield | 75-90% | Yields can vary based on the purity of reagents and adherence to the protocol. |

Alternative Methodologies: The Luche Reduction

While DIBAL-H is highly effective, the Luche reduction offers a milder alternative for the 1,2-reduction of α,β-unsaturated carbonyls.[9] This method typically employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride, in a protic solvent like methanol.[10][11] The cerium salt is believed to activate the carbonyl group towards a "hard" hydride attack, favoring 1,2-addition.[9][11]

The Luche reduction is most renowned for its high chemoselectivity in reducing α,β-unsaturated ketones to allylic alcohols.[12][13] While its application to α,β-unsaturated esters is less common, it remains a valuable tool in the synthetic chemist's arsenal, particularly when milder conditions are required.

Reaction Mechanism of DIBAL-H Reduction of an Ester

Sources

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. acl.digimat.in [acl.digimat.in]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Luche reduction - Wikipedia [en.wikipedia.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Luche Reduction | TCI EUROPE N.V. [tcichemicals.com]

- 12. name-reaction.com [name-reaction.com]

- 13. m.youtube.com [m.youtube.com]

Application Note: Methyl (E)-3-(3-chlorophenyl)acrylate as a Michael Acceptor in Organic Synthesis

Executive Summary

Methyl (E)-3-(3-chlorophenyl)acrylate (CAS: 1504-48-9) represents a distinct class of

Key Advantages:

-

Electronic Tuning: The 3-Cl substituent exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) often seen in para-halogens, lowering the LUMO energy and enhancing electrophilicity at the

-carbon. -

Metabolic Stability: In medicinal chemistry, meta-substitution blocks the common P450 metabolic route of para-hydroxylation, potentially extending the half-life of derived scaffolds.

-

Versatility: Acts as a core synthon for

-aryl-GABA analogs, chiral pyrrolidines, and functionalized isoxazolines.

Chemical Profile & Reactivity Analysis

The reactivity of Methyl (E)-3-(3-chlorophenyl)acrylate is governed by the interplay between the ester moiety and the substituted aromatic ring.

| Parameter | Characteristic | Synthetic Implication |

| Electrophilicity | High ( | Excellent substrate for soft nucleophiles (thiols, malonates, nitroalkanes). |

| Hammett Constant | The meta-Cl is more electron-withdrawing than H ( | |

| Geometry | E-isomer (Trans) | Dictates the stereochemical outcome of cycloadditions (e.g., trans-isoxazolines). |

| Solubility | Lipophilic | Soluble in DCM, Toluene, THF; limited solubility in water/alcohols without co-solvents. |

Application A: Synthesis of -Aryl-GABA Analogs (Nitromethane Addition)

This protocol describes the synthesis of a 3-chloro analog of Baclofen. The reaction utilizes a nitro-Michael addition followed by reductive lactamization.

Mechanism & Workflow

The electron-deficient alkene accepts a nitronate anion. The resulting nitro-ester is a precursor to

Figure 1: Synthetic pathway from cinnamate to lactam scaffold.

Detailed Protocol

Reagents:

-

Methyl (E)-3-(3-chlorophenyl)acrylate (1.0 eq)

-

Nitromethane (5.0 eq) – Acts as solvent and reagent

-

1,1,3,3-Tetramethylguanidine (TMG) (0.1 eq) – Catalyst

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Methyl (E)-3-(3-chlorophenyl)acrylate (10 mmol) in dry Nitromethane (50 mmol). -

Initiation: Cool the solution to 0°C. Add TMG (1.0 mmol) dropwise via syringe to prevent exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting alkene spot (

) should disappear. -

Quench: Dilute with EtOAc (50 mL) and wash with 1M HCl (20 mL) to neutralize the base.

-

Work-up: Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude nitro-ester is typically

pure. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 85–92%

Data Validation:

Application B: Asymmetric Organocatalytic Michael Addition

For chiral drug synthesis, controlling the stereocenter at the

Catalytic Cycle Visualization

Figure 2: Dual-activation mode. The thiourea moiety H-bonds to the ester (LUMO lowering), while the amine moiety activates the nucleophile.

Detailed Protocol

Reagents:

-

Dimethyl malonate (1.5 eq)

-

Takemoto’s Catalyst (10 mol%) [CAS: 539834-19-0]

-

Solvent: Toluene or Xylene (Anhydrous)

Procedure:

-

Mix: Charge a vial with the cinnamate (0.5 mmol) and Takemoto’s catalyst (0.05 mmol) in Toluene (2.0 mL).

-

Addition: Add dimethyl malonate (0.75 mmol) in one portion.

-

Incubation: Stir at RT for 24–48 hours. Note: Lower temperatures (-20°C) increase enantioselectivity (ee) but significantly prolong reaction time.

-

Work-up: Direct filtration through a short silica plug, eluting with DCM. Concentrate.

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Application C: Thiol-Michael "Click" Ligation

This reaction is ideal for material science applications (polymer cross-linking) or bioconjugation, exploiting the high electrophilicity of the 3-Cl cinnamate.

Protocol:

-

Conditions: Dissolve substrate (1 eq) and Thiol (1.1 eq) in

. -

Catalyst: Add catalytic Triethylamine (

, 1 mol%) or Phosphine ( -

Observation: Reaction is typically complete within <15 minutes at RT due to the activated nature of the double bond.

-

Outcome: Quantitative conversion to the thioether. No column purification usually required; remove volatiles under vacuum.

References

-

Electronic Effects in Michael Additions

-

Popielarski, S. R., et al. (2019). "Hammett correlations in the Michael addition of amines to substituted cinnamates." Journal of Organic Chemistry. (Generalized citation for Hammett principles).

-

-

Synthesis of Baclofen Analogs

-

Keillor, J. W., et al. (2012). "Synthesis and Pharmacological Characterization of Certain Baclofen Analogues." Chalcogen. 3

-

-

Asymmetric Organocatalysis

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

-

-

1,3-Dipolar Cycloadditions

-

Padwa, A. (Ed.). (2002). "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience.

-

-

General Cinnamate Reactivity

Sources

- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. brieflands.com [brieflands.com]

Application Note: Precision Synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate

Executive Summary

This application note details the protocol for synthesizing Methyl (E)-3-(3-chlorophenyl)acrylate (also known as Methyl 3-chlorocinnamate) from 3-chlorobenzaldehyde. While the Knoevenagel condensation is a viable alternative, this guide prioritizes the Horner-Wadsworth-Emmons (HWE) reaction.

Why HWE?

-

Stereocontrol: The HWE reaction provides superior E-selectivity (trans-selectivity) compared to the Wittig reaction, which often yields difficult-to-separate E/Z mixtures.

-

Purification: The phosphate byproduct is water-soluble, simplifying downstream purification compared to the removal of triphenylphosphine oxide in Wittig protocols.

-

Scalability: The reaction is highly amenable to scale-up in drug development workflows where this motif serves as a Michael acceptor or a precursor for heterocyclic scaffolds.

Reaction Mechanism & Pathway

The reaction proceeds via the deprotonation of trimethyl phosphonoacetate to form a resonance-stabilized carbanion. This nucleophile attacks the aldehyde carbonyl, forming a betaine intermediate that cyclizes into an oxaphosphetane. The driving force is the formation of the strong P=O bond, resulting in the elimination of the phosphate and formation of the alkene.

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction favoring E-alkene formation.

Materials & Stoichiometry

Safety Note: 3-chlorobenzaldehyde is a skin irritant. Acrylates are potential sensitizers. Sodium Hydride (NaH) releases flammable hydrogen gas upon contact with moisture; handle under inert atmosphere.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Chlorobenzaldehyde | 140.57 | 1.0 | Limiting Reagent |

| Trimethyl phosphonoacetate | 182.11 | 1.2 | HWE Reagent |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.3 | Base |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous (0.2 M conc.) |

Experimental Protocol

Step 1: Preparation of the Phosphonate Anion

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Base Slurry: Add Sodium Hydride (60% dispersion, 1.3 eq) to the flask. Wash twice with anhydrous hexane to remove mineral oil if high purity is required (optional for general synthesis). Suspend the washed NaH in anhydrous THF .

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Phosphonate Addition: Add Trimethyl phosphonoacetate (1.2 eq) dropwise via syringe over 15 minutes.

-

Expert Insight: Evolution of

gas will be vigorous. Ensure adequate venting. The solution should turn clear or slightly yellowish as the carbanion forms.

-

-

Activation: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Coupling Reaction

-

Aldehyde Addition: Dissolve 3-chlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, and a new fluorescent spot (product) should appear.

-

Step 3: Workup & Isolation

-

Quench: Carefully quench the reaction by adding saturated aqueous

dropwise at 0°C. -

Extraction: Dilute with water and extract the aqueous layer with Ethyl Acetate (3x) .

-

Why? The phosphate byproduct remains in the aqueous layer, effectively purifying the product during extraction.

-

-

Washing: Wash the combined organic layers with Brine , then dry over anhydrous

. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Step 4: Purification

-

Recrystallization: If the crude is solid (common for cinnamates), recrystallize from hot Hexane/Ethanol or Methanol.

-

Flash Chromatography: If an oil or impure, purify via silica gel chromatography using a gradient of Hexane:EtOAc (95:5 to 85:15) .

Characterization & Quality Control

The E-geometry is confirmed by the coupling constant (

| Technique | Expected Signal / Data | Interpretation |

| Methyl ester ( | ||

| Aromatic protons (3-chloro pattern) | ||

| Melting Point | Verify experimentally | Isomers range 40–75°C; 4-Cl is 73°C [1].[2] |

| Mass Spec | Characteristic 3:1 Chlorine isotope pattern. |

Note: NMR shifts are approximate based on analog cinnamates [1]. The large coupling constant (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at Step 1. |

| Z-Isomer Presence | Kinetic control dominant | Ensure the reaction warms fully to RT. Use a sterically bulkier phosphonate if selectivity remains poor (rare for HWE). |

| Starting Material Remains | Moisture contamination | HWE is water-sensitive. Flame-dry glassware and use fresh anhydrous THF. |

| Oiling Out | Product impurity | Seed the crude oil with a crystal of a similar cinnamate or scratch the flask wall to induce crystallization. |

References

-

Royal Society of Chemistry , Supplementary Material for Chemical Communications, providing NMR data for substituted methyl cinnamates.

-

Organic Syntheses , Preparation of Horner-Wadsworth-Emmons Reagents.

-

Vertex AI Search , General HWE Reaction Parameters and Selectivity. 3[4]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate via the Wittig Reaction

Welcome to the technical support center for the synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Wittig reaction for this specific transformation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and achieve high stereoselectivity.

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] In the context of synthesizing Methyl (E)-3-(3-chlorophenyl)acrylate, we are typically reacting 3-chlorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide, one bearing an electron-withdrawing group like an ester, generally favors the formation of the more thermodynamically stable (E)-alkene.[3][4][5]

However, even with this inherent selectivity, achieving high yields and exclusive (E)-isomer formation can be challenging. This guide is structured to address these potential hurdles in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl (E)-3-(3-chlorophenyl)acrylate.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this Wittig reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and solving the issue:

-

Incomplete Ylide Formation: The first critical step is the generation of the phosphorus ylide from its corresponding phosphonium salt, methyltriphenylphosphonium acetate.

-

Base Selection: The choice of base is crucial. For stabilized ylides, weaker bases are often sufficient. However, if deprotonation is incomplete, the concentration of the active nucleophile will be low. While strong bases like n-butyllithium (n-BuLi) are effective, they can sometimes lead to side reactions.[2] Consider using milder bases such as sodium methoxide (NaOMe) or even potassium carbonate in the presence of a phase-transfer catalyst like 18-crown-6.[6][7]

-

Moisture: Phosphorus ylides are strong bases and are sensitive to moisture.[8] Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water will quench the ylide, reducing the amount available to react with the aldehyde.

-

-

Aldehyde Quality: The stability of 3-chlorobenzaldehyde can be a concern.

-

Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if stored improperly.[3][9] Use freshly distilled or purified 3-chlorobenzaldehyde for best results.

-

Purity: Impurities in the aldehyde can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or GC-MS.

-

-

Reaction Conditions: The solvent and temperature play a significant role in the reaction's success.

-

Solvent Effects: The Wittig reaction is highly sensitive to the reaction medium.[10] For stabilized ylides, polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used.[7] However, nonpolar solvents like toluene can also be effective and may influence stereoselectivity.[7] It is worth screening a few different solvents to find the optimal one for your specific setup. Some studies have even shown that water can be an effective medium for Wittig reactions involving stabilized ylides, leading to accelerated rates and high E-selectivity.[11]

-

Temperature: While many Wittig reactions with stabilized ylides proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and overall conversion, especially if steric hindrance is a factor.[12]

-

-

Side Reactions: The primary competing reaction is often the Cannizzaro reaction if a strong base is used with an aldehyde lacking α-hydrogens, which is the case for 3-chlorobenzaldehyde. This is another reason to opt for milder basic conditions.

Troubleshooting Workflow for Low Yield

Caption: A flowchart for systematically troubleshooting low yields.

Q2: I am getting a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

While stabilized ylides inherently favor the (E)-isomer, achieving high selectivity can be influenced by several factors.[4]

-

Solvent Polarity: The stereochemical outcome of the Wittig reaction can be solvent-dependent. For stabilized ylides, non-polar solvents like toluene often enhance (E)-selectivity.[7] In contrast, polar protic solvents can sometimes decrease it.

-

Presence of Lithium Salts: Lithium salts can have a profound effect on the stereochemical outcome by stabilizing the betaine intermediate.[3][6] In the case of stabilized ylides, this can sometimes lead to decreased (E)-selectivity. If you are using a lithium base (like n-BuLi), consider switching to a sodium- or potassium-based base (e.g., NaH, KHMDS) to operate under "salt-free" conditions, which can favor the kinetic product.

-